molecular formula C20H17N3O2S B10827681 PI5P4Kalpha-IN-1

PI5P4Kalpha-IN-1

Cat. No.: B10827681
M. Wt: 363.4 g/mol
InChI Key: KKMZWHRTQLNOCF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of TM-04-176-01 involves several steps, starting with the preparation of the indole and pyridine intermediates. These intermediates are then coupled through a series of reactions to form the final product. The synthetic route typically includes:

    Step 1: Preparation of the indole intermediate.

    Step 2: Preparation of the pyridine intermediate.

    Step 3: Coupling of the intermediates through a methanesulfonamide linkage.

The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity of the final product .

Chemical Reactions Analysis

TM-04-176-01 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific groups within the molecule are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

TM-04-176-01 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of TM-04-176-01 involves its role as an ATP-competitive inhibitor. It binds to the ATP-binding site of specific enzymes, thereby inhibiting their activity. This inhibition affects various molecular targets and pathways, including the PI5P4K2 family of enzymes, which are involved in cellular signaling and metabolism .

Comparison with Similar Compounds

TM-04-176-01 is unique compared to other similar compounds due to its specific inhibitory profile and potency. Similar compounds include:

TM-04-176-01 stands out due to its high selectivity and potency against the PI5P4K2 family of enzymes, making it a valuable tool in biochemical research .

Properties

Molecular Formula

C20H17N3O2S

Molecular Weight

363.4 g/mol

IUPAC Name

N-[4-[5-(1H-indol-4-yl)pyridin-3-yl]phenyl]methanesulfonamide

InChI

InChI=1S/C20H17N3O2S/c1-26(24,25)23-17-7-5-14(6-8-17)15-11-16(13-21-12-15)18-3-2-4-20-19(18)9-10-22-20/h2-13,22-23H,1H3

InChI Key

KKMZWHRTQLNOCF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C2=CC(=CN=C2)C3=C4C=CNC4=CC=C3

Origin of Product

United States

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